molecular formula C20H21N5O5S3 B11654825 4-[3-(3,4-Dimethoxy-benzoyl)-thioureido]-N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide

4-[3-(3,4-Dimethoxy-benzoyl)-thioureido]-N-(5-ethyl-[1,3,4]thiadiazol-2-yl)-benzenesulfonamide

Cat. No.: B11654825
M. Wt: 507.6 g/mol
InChI Key: DTVIKMRDPQVQIP-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHOXYBENZOYL)-3-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}THIOUREA is a complex organic compound that features a combination of aromatic rings, thiourea, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-DIMETHOXYBENZOYL)-3-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}THIOUREA typically involves multiple steps:

    Formation of 3,4-Dimethoxybenzoyl Chloride: This can be achieved by reacting 3,4-dimethoxybenzoic acid with thionyl chloride under reflux conditions.

    Synthesis of 5-Ethyl-1,3,4-Thiadiazole-2-Sulfonamide: This involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with chlorosulfonic acid.

    Coupling Reaction: The final step involves the coupling of 3,4-dimethoxybenzoyl chloride with 5-ethyl-1,3,4-thiadiazole-2-sulfonamide in the presence of a base such as triethylamine to form the desired thiourea derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-DIMETHOXYBENZOYL)-3-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can yield sulfinyl or sulfonyl derivatives, while reduction of nitro groups can yield amines.

Scientific Research Applications

1-(3,4-DIMETHOXYBENZOYL)-3-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}THIOUREA has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYBENZOYL)-3-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}THIOUREA involves interactions with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxybenzoyl)-3-phenylthiourea: Similar structure but lacks the thiadiazole moiety.

    3,4-Dimethoxybenzoyl chloride: A precursor in the synthesis of the target compound.

    5-Ethyl-1,3,4-thiadiazole-2-sulfonamide: Another precursor in the synthesis.

Uniqueness

1-(3,4-DIMETHOXYBENZOYL)-3-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}THIOUREA is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H21N5O5S3

Molecular Weight

507.6 g/mol

IUPAC Name

N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C20H21N5O5S3/c1-4-17-23-24-20(32-17)25-33(27,28)14-8-6-13(7-9-14)21-19(31)22-18(26)12-5-10-15(29-2)16(11-12)30-3/h5-11H,4H2,1-3H3,(H,24,25)(H2,21,22,26,31)

InChI Key

DTVIKMRDPQVQIP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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